
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile
Descripción general
Descripción
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a benzonitrile group attached to an imidazole ring that is further substituted with phenyl groups.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One such method involves a one-pot synthesis starting from N-phenylbenzimidamides and halobenzenes, utilizing a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process . Another approach for synthesizing imidazole derivatives includes reacting Benzil with substituted benzaldehyde in the presence of a sodium cyanide catalyst, followed by further functionalization to obtain sulfonamide derivatives . Additionally, the use of Gadolinium(III) trifluoromethanesulfonate as a catalyst in ethanol reflux conditions has been reported for the synthesis of related imidazole compounds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is confirmed through various spectroscopic techniques such as NMR, IR, and elemental analysis. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds . X-ray crystallography can also be employed to obtain precise structural data, as seen in the design of farnesyltransferase inhibitors where the molecular structure played a crucial role in the compound's selectivity and activity .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, the addition of acetic acid to certain imidazole compounds can lead to the formation of phenyl-imidazole derivatives, while oxidation reactions can yield different products depending on the oxidizing agent and conditions used . The electrochemical properties of imidazole derivatives, such as redox characteristics, can also be influenced by the presence of substituents on the imidazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and electrochemical behavior, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent . The analgesic activity of certain imidazole derivatives has been evaluated, with some compounds showing moderate to good activity, highlighting the importance of structural features in their biological efficacy .
Aplicaciones Científicas De Investigación
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Pharmacology and Therapeutics
- Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application or Experimental Procedures : The synthesis of imidazole containing compounds involves the use of glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of the Application : Imidazole derivatives, such as 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, have been synthesized and evaluated for antimicrobial activity .
- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically evaluated against a range of bacteria, including Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
- Results or Outcomes : The specific results of these studies are not provided in the source, but imidazole derivatives are generally known to exhibit a broad range of biological activities, including antimicrobial activity .
Optoelectronic Devices
- Scientific Field : Materials Science and Engineering
- Summary of the Application : Sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate (SDB) has been used to fabricate ultralong microbelts, which have potential applications in optoelectronic devices .
- Methods of Application or Experimental Procedures : A self-assembly technique is used to fabricate the microbelts. The length of the SDB microbelts can be controlled by adjusting the SDB concentration and the aging temperature .
- Results or Outcomes : The as-prepared SDB microbelts have a belt-like structure with a rectangular cross section. All of the obtained microbelts under the optimum conditions have a relatively uniform size of about 5 μm in width, 2 μm in thickness, and approximately 5 mm in length .
Imidazolones Production
- Scientific Field : Organic Chemistry
- Summary of the Application : Imidazole derivatives have been used in the production of di- and tri-substituted imidazolones .
- Methods of Application or Experimental Procedures : The specific methods of application are not provided in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The specific results of these studies are not provided in the source, but the reaction has been used a number of times in the production of di- and tri-substituted imidazolones .
Optoelectronic Devices
- Scientific Field : Materials Science and Engineering
- Summary of the Application : Certain boron compounds, which may include “4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile”, have been used in the fabrication of electroluminescent devices .
- Methods of Application or Experimental Procedures : The specific methods of application are not provided in the source, but typically involve materials science and engineering techniques .
- Results or Outcomes : A maximum brightness of 6450 cd m −2 at 12.5 V was realized when one such compound was used as an electron-transporting material .
Propiedades
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZFYOJDPVGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477551 | |
| Record name | Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile | |
CAS RN |
29898-72-4 | |
| Record name | Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



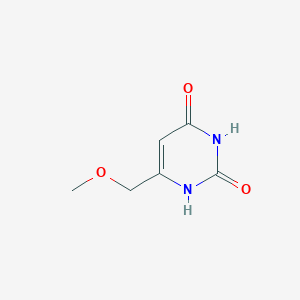
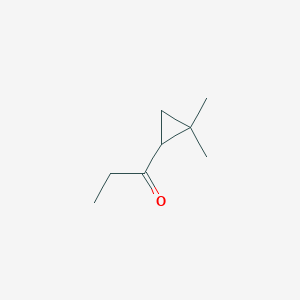
![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)


![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)


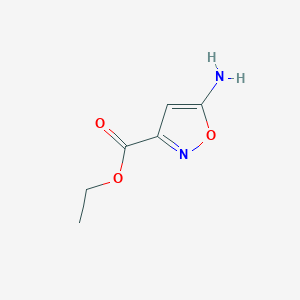
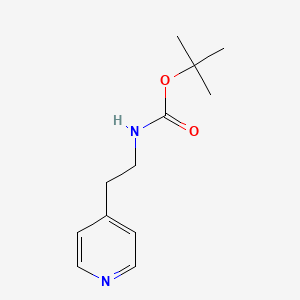

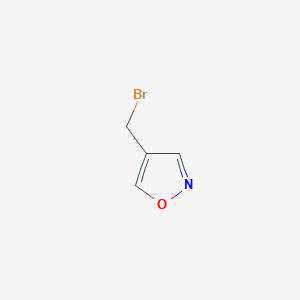
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
